Ethanone, 1-[4-(1-heptynyl)phenyl]-
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Overview
Description
Ethanone, 1-[4-(1-heptynyl)phenyl]- is an organic compound with the molecular formula C15H18O. It is also known by its CAS number 627885-32-9. This compound is characterized by the presence of a heptynyl group attached to a phenyl ring, which is further connected to an ethanone group. It is a member of the acetophenone family and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(1-heptynyl)phenyl]- typically involves the reaction of 4-bromoacetophenone with 1-heptyne in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and consistent production of Ethanone, 1-[4-(1-heptynyl)phenyl]-. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(1-heptynyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Ethanone, 1-[4-(1-heptynyl)phenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(1-heptynyl)phenyl]- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-[4-(1-phenylethyl)phenyl]-: Similar structure but with a phenylethyl group instead of a heptynyl group.
Ethanone, 1-[4-(1-methylethyl)phenyl]-: Contains a methylethyl group instead of a heptynyl group.
Ethanone, 1-(4-ethylphenyl)-: Features an ethyl group attached to the phenyl ring.
Uniqueness
Ethanone, 1-[4-(1-heptynyl)phenyl]- is unique due to the presence of the heptynyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
627885-32-9 |
---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
1-(4-hept-1-ynylphenyl)ethanone |
InChI |
InChI=1S/C15H18O/c1-3-4-5-6-7-8-14-9-11-15(12-10-14)13(2)16/h9-12H,3-6H2,1-2H3 |
InChI Key |
AQNVIORUKQGPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
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